molecular formula C19H31N3 B5786712 1-(1-benzyl-4-piperidinyl)-4-isopropylpiperazine

1-(1-benzyl-4-piperidinyl)-4-isopropylpiperazine

Cat. No. B5786712
M. Wt: 301.5 g/mol
InChI Key: AGYRXUZTFBOLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-4-piperidinyl)-4-isopropylpiperazine, commonly known as BZP, is a synthetic compound that belongs to the piperazine family. It was initially developed as an anti-parasitic drug but later gained popularity as a recreational drug. BZP is a central nervous system stimulant that produces effects similar to amphetamines. BZP is a Schedule III controlled substance in the United States and is illegal in many countries.

Mechanism of Action

BZP acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. BZP also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects:
BZP produces a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, body temperature, and respiratory rate. BZP also causes the release of glucose and fatty acids into the bloodstream, providing the body with energy. BZP can also cause anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-documented. BZP can also be used as a model compound to study the effects of other piperazine derivatives. However, the recreational use of BZP has led to its classification as a controlled substance, making it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on BZP. One area of interest is the development of BZP analogs with improved therapeutic potential. Another area of interest is the study of the long-term effects of BZP use on the brain and body. Additionally, research could be conducted on the potential use of BZP in combination with other drugs for the treatment of neurological disorders.

Synthesis Methods

BZP is synthesized by reacting piperazine with benzyl chloride and isopropylamine. The reaction results in the formation of 1-(1-benzyl-4-piperidinyl)-4-isopropylpiperazine. The synthesis of BZP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

BZP has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that BZP has anti-inflammatory and analgesic properties. BZP has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3/c1-17(2)21-12-14-22(15-13-21)19-8-10-20(11-9-19)16-18-6-4-3-5-7-18/h3-7,17,19H,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYRXUZTFBOLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpiperidin-4-yl)-4-(propan-2-yl)piperazine

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